1-Boc-2-benzyl-2-pyrrolidinecarboxylic acid
Overview
Description
1-Boc-2-benzyl-2-pyrrolidinecarboxylic acid is a synthetic organic compound characterized by its molecular formula C17H23NO4. It is a derivative of pyrrolidinecarboxylic acid with a benzyl group and a Boc (tert-butoxycarbonyl) protecting group attached to the nitrogen atom. This compound is of interest in various scientific research applications due to its unique structural features and functional groups.
Scientific Research Applications
1-Boc-2-benzyl-2-pyrrolidinecarboxylic acid has several scientific research applications across different fields:
Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a building block for the synthesis of biologically active molecules, including peptides and peptidomimetics.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Boc-2-benzyl-2-pyrrolidinecarboxylic acid can be synthesized through several synthetic routes. One common method involves the reaction of benzylamine with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amine, followed by cyclization with succinic anhydride to introduce the pyrrolidine ring. The reaction conditions typically require a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Boc-2-benzyl-2-pyrrolidinecarboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can yield corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various substituted pyrrolidines.
Mechanism of Action
The mechanism by which 1-Boc-2-benzyl-2-pyrrolidinecarboxylic acid exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Proline
N-Boc-proline
Benzylamine derivatives
Other Boc-protected amines
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Properties
IUPAC Name |
2-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-16(2,3)22-15(21)18-11-7-10-17(18,14(19)20)12-13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUNPRGYFCIXSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407854 | |
Record name | 1-Boc-2-benzyl-2-pyrrolidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351002-72-7 | |
Record name | 1-Boc-2-benzyl-2-pyrrolidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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